molecular formula C21H28O4 B14636826 2,2'-Methylenebis(5-tert-butylbenzene-1,4-diol) CAS No. 54636-99-6

2,2'-Methylenebis(5-tert-butylbenzene-1,4-diol)

Cat. No.: B14636826
CAS No.: 54636-99-6
M. Wt: 344.4 g/mol
InChI Key: RRLZSLWXIWBSPY-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) is an organic compound belonging to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups and two hydroxyl groups attached to a benzene ring, connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) typically involves the reaction of 2,5-di-tert-butylhydroquinone with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two hydroquinone molecules.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced back to its hydroquinone form.

    Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones are the major products formed.

    Reduction: The hydroquinone form is regenerated.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.

    Industry: Employed as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive species and thereby protecting cells and materials from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,5-di-tert-butylhydroquinone: A precursor in the synthesis of 2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol).

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar applications.

    tert-Butylbenzene: A related compound with a tert-butyl group attached to a benzene ring.

Uniqueness

2,2’-Methylenebis(5-tert-butylbenzene-1,4-diol) is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. The presence of two hydroxyl groups and two tert-butyl groups increases its stability and effectiveness as an antioxidant, making it particularly valuable in industrial applications where long-term stability is crucial.

Properties

CAS No.

54636-99-6

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-tert-butyl-5-[(4-tert-butyl-2,5-dihydroxyphenyl)methyl]benzene-1,4-diol

InChI

InChI=1S/C21H28O4/c1-20(2,3)14-10-16(22)12(8-18(14)24)7-13-9-19(25)15(11-17(13)23)21(4,5)6/h8-11,22-25H,7H2,1-6H3

InChI Key

RRLZSLWXIWBSPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)O)CC2=CC(=C(C=C2O)C(C)(C)C)O)O

Origin of Product

United States

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